molecular formula C13H19N7S B2594284 N,N-Dimethyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazin-3-amine CAS No. 2415464-08-1

N,N-Dimethyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazin-3-amine

Cat. No.: B2594284
CAS No.: 2415464-08-1
M. Wt: 305.4
InChI Key: NLTYPCUQCPTVCI-UHFFFAOYSA-N
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Description

N,N-Dimethyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazin-3-amine is a complex organic compound that features a pyridazine ring substituted with a piperazine moiety, which is further functionalized with a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazin-3-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine core, followed by the introduction of the piperazine and thiadiazole functionalities. Common synthetic routes include:

    Formation of the Pyridazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or dicarboxylic acids.

    Introduction of the Piperazine Moiety: This step often involves nucleophilic substitution reactions where the pyridazine core is reacted with piperazine derivatives under basic conditions.

    Functionalization with Thiadiazole:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the thiadiazole ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyridazine or piperazine rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogenated reagents, strong bases or acids, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced thiadiazole derivatives.

Scientific Research Applications

N,N-Dimethyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazin-3-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.

    Biological Studies: It is used in research to understand its effects on cellular pathways and its potential as a therapeutic agent.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or photonic properties.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context, but common targets include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors, leading to altered cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazine
  • N,N-Dimethyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidine
  • N,N-Dimethyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrazine

Uniqueness

What sets N,N-Dimethyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazin-3-amine apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the thiadiazole ring, in particular, may enhance its binding affinity to certain biological targets, making it a valuable compound for drug discovery and development.

Properties

IUPAC Name

N,N-dimethyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N7S/c1-10-14-17-13(21-10)20-8-6-19(7-9-20)12-5-4-11(15-16-12)18(2)3/h4-5H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLTYPCUQCPTVCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)N2CCN(CC2)C3=NN=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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